Product packaging for 4-Nitropiperidin-2-one(Cat. No.:)

4-Nitropiperidin-2-one

Cat. No.: B12335653
M. Wt: 144.13 g/mol
InChI Key: UOBVWONZZILRQK-UHFFFAOYSA-N
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Description

4-Nitropiperidin-2-one is a specialized nitropiperidinone scaffold of high interest in modern organic synthesis and medicinal chemistry. Incorporating a nitro group on the piperidinone ring activates the scaffold, making it a versatile synthetic intermediate for further functionalization. The strong electron-withdrawing nature of the nitro group facilitates reactions with nucleophilic reagents and can enable participation in cycloaddition reactions, allowing researchers to construct more complex, diversely functionalized nitrogen heterocycles . These complex heterocycles are crucial in drug discovery, as they form the core structures of numerous bioactive molecules. Piperidin-2-one and pyridone derivatives are recognized as privileged scaffolds in pharmaceutical research due to their wide range of biological activities . Research into similar nitro-activated heterocycles has shown their utility as key precursors in the synthesis of compounds with potential antibacterial, antiviral, and cytotoxic properties . Furthermore, the three-dimensional frameworks accessible from such building blocks are particularly valuable for developing new therapeutic agents with higher target selectivity . This product is intended for research purposes and is not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O3 B12335653 4-Nitropiperidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitropiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c8-5-3-4(7(9)10)1-2-6-5/h4H,1-3H2,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBVWONZZILRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Mechanistic Investigations in 4 Nitropiperidin 2 One Chemistry

Mechanistic Pathways of Nitro-Mannich/Lactamization Cascades

A highly effective strategy for the synthesis of substituted 5-nitropiperidin-2-ones involves a nitro-Mannich/lactamization cascade reaction. scilit.comresearchgate.net This powerful one-pot, multi-component process allows for the rapid assembly of complex heterocyclic scaffolds from simple starting materials. researchgate.netsemanticscholar.org

The general mechanism commences with the in situ formation of an imine from an aldehyde and a primary amine. nih.govcore.ac.uk This is followed by a nitro-Mannich (or aza-Henry) reaction, where a nitronate anion, generated from a nitroalkane precursor, adds to the electrophilic imine. nih.govacs.org This carbon-carbon bond-forming step creates a β-nitroamine intermediate. The subsequent and often irreversible lactamization of this intermediate furnishes the desired 5-nitropiperidin-2-one ring system. researchgate.net

A key feature of this cascade is the potential for high diastereoselectivity. The stereochemical outcome is often attributed to a post-cyclization epimerization at the carbon atom bearing the nitro group, leading to the thermodynamically most stable product. researchgate.net In some instances, the observed diastereoselectivity can be influenced by crystallization-induced diastereomeric transformation (CIDT), where the preferential crystallization of one diastereoisomer drives the equilibrium. researchgate.net

This versatile cascade has been successfully employed in the synthesis of heavily decorated 5-nitropiperidin-2-ones, including those with contiguous and fully substituted stereocenters. scilit.comresearchgate.net Furthermore, a four-component one-pot reaction combining an enantioselective organocatalytic Michael addition with the diastereoselective nitro-Mannich/lactamization cascade has been developed, affording highly enantioenriched 5-nitropiperidin-2-one derivatives. scilit.comresearchgate.net

Role and Characterization of Reactive Intermediates

The transformations involving 4-nitropiperidin-2-one and related heterocycles are often mediated by short-lived, high-energy reactive intermediates. lumenlearning.com These species, though often not directly observable, play a pivotal role in dictating the course and outcome of the reaction.

Breslow Intermediates in Organocatalysis

In the realm of N-heterocyclic carbene (NHC) organocatalysis, the Breslow intermediate is a central figure. nih.govrsc.org Formed by the nucleophilic addition of an NHC to an aldehyde, this enaminol species effectively reverses the polarity of the aldehyde carbonyl group, a phenomenon known as "umpolung". nih.govnih.gov While not directly involved in the primary synthesis of this compound itself, the principles of NHC catalysis and the intermediacy of Breslow intermediates are relevant in the broader context of synthesizing functionalized piperidine (B6355638) scaffolds and related heterocyclic systems. researchgate.netbeilstein-journals.org The formation of the Breslow intermediate involves a critical proton transfer step, which can be facilitated by various species in the reaction mixture. nih.govrsc.org The characterization of these elusive intermediates has been a significant challenge, but a combination of experimental techniques, such as IR ion spectroscopy, and computational studies has provided valuable insights into their structure and electronic properties. nih.gov

Vinyl Aziridinium (B1262131) Ylides in Ring-Expansion Processes

Vinyl aziridinium ylides have emerged as valuable reactive intermediates in stereocontrolled ring-expansion reactions for the synthesis of substituted dehydropiperidines. nih.gov These intermediates are typically generated from the reaction of aziridines with metal-bound vinyl carbenes. nih.gov Mechanistic studies, supported by DFT computations, indicate that the reaction proceeds through the formation of a vinyl aziridinium ylide, which then undergoes a pseudo- researchgate.netnih.gov-sigmatropic rearrangement to furnish the dehydropiperidine product. nih.gov This process allows for the conversion of small, strained aziridine (B145994) rings into larger, more complex N-heterocycles with a high degree of stereocontrol. nih.gov The scope of this methodology has been extended to the use of unsubstituted aziridines and trifluoroalkenyl N-triftosylhydrazones as vinylcarbene precursors, providing access to structurally diverse 2-trifluoromethylated dehydropiperidines. rsc.org

Nitronate Anions in Carbon-Carbon Bond Formation

Nitronate anions are key nucleophilic intermediates in the synthesis of this compound and its derivatives. mdpi.comarkat-usa.org Generated by the deprotonation of a nitroalkane at the α-position under basic conditions, these anions are stabilized by the strong electron-withdrawing nature of the nitro group. mdpi.comwikipedia.org

In the context of the nitro-Mannich/lactamization cascade, the nitronate anion is the crucial species that adds to the imine, initiating the carbon-carbon bond formation that is central to the construction of the piperidine ring. nih.govacs.org The nucleophilic character of nitronate anions is also exploited in other important transformations, such as Michael additions to α,β-unsaturated compounds. mdpi.com The subsequent conversion of the nitro group in the adducts, for instance via a Nef reaction to a carbonyl group, highlights the versatility of nitroalkanes as synthetic building blocks. mdpi.comarkat-usa.org

Key Elementary Steps: Proton Transfer and Cyclization Events

The formation of this compound via cascade reactions involves a series of fundamental elementary steps, with proton transfer and cyclization events being particularly critical.

Proton transfer is a ubiquitous and often rate-determining step in these transformations. The initial generation of the nitronate anion from the nitroalkane requires a base to abstract an acidic α-proton. mdpi.comwikipedia.org In organocatalytic variants, the catalyst itself can act as a Brønsted base to facilitate this deprotonation. nih.gov Furthermore, proton transfer events are crucial in the formation and reaction of other intermediates, such as the protonation of the imine to enhance its electrophilicity. semanticscholar.org Catalytic asymmetric proton transfer has been recognized as a powerful strategy for achieving enantioselectivity in various reactions, including Nazarov cyclizations. organic-chemistry.org

Cyclization is the key ring-forming step in the synthesis of the piperidin-2-one core. In the nitro-Mannich/lactamization cascade, this occurs via an intramolecular nucleophilic attack of the nitrogen atom of the β-nitroamine intermediate onto the ester carbonyl group, leading to the formation of the six-membered lactam ring. researchgate.netnih.gov This step is often irreversible and can proceed with high diastereoselectivity. researchgate.net The efficiency and stereochemical outcome of the cyclization can be influenced by the nature of the substrates, the catalyst, and the reaction conditions. For instance, in the synthesis of 5-nitropiperidin-2-ones from N-tert-butanesulfinyl imines, removal of the sulfinyl group under acidic conditions is followed by spontaneous cyclization of the resulting free amine. ua.es

Computational Chemistry Contributions to Mechanistic Elucidation (e.g., DFT)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in this compound chemistry. frontiersin.orgarxiv.org DFT calculations provide valuable insights into reaction pathways, transition state geometries and energies, and the stability of intermediates, which are often difficult to obtain through experimental methods alone.

In the study of nitro-Mannich/lactamization cascades, DFT calculations have been employed to rationalize the observed stereoselectivities. acs.org For example, computational studies can help to determine the relative energies of different transition states leading to various stereoisomers, thereby predicting the most likely reaction outcome.

DFT has also been instrumental in understanding the behavior of reactive intermediates. For instance, computational studies have shed light on the formation and rearrangement of vinyl aziridinium ylides in ring-expansion reactions, supporting the proposed pseudo- researchgate.netnih.gov-sigmatropic rearrangement mechanism. nih.govrsc.org Similarly, DFT calculations have been used to investigate the structure and reactivity of Breslow intermediates in NHC-catalyzed reactions, confirming that direct proton transfer within the initial zwitterionic intermediate is energetically unfavorable and that assisted proton transfer pathways are more likely. rsc.org

Furthermore, computational methods are being developed to predict reaction outcomes and even design novel synthetic pathways. frontiersin.org By simulating reaction mechanisms and evaluating the feasibility of different transformations, computational chemistry can guide experimental efforts and accelerate the discovery of new and efficient synthetic routes to this compound and other valuable heterocyclic compounds.

Compound Name
This compound
5-Nitropiperidin-2-one
Dehydropiperidine
2-Trifluoromethylated dehydropiperidine
β-Nitroamine
N-tert-butanesulfinyl imine
Reaction/Process Key Intermediates/Features Computational Tool Reference
Nitro-Mannich/Lactamization CascadeImine, Nitronate anion, β-NitroamineDFT researchgate.netsemanticscholar.orgacs.org
Ring-Expansion of AziridinesVinyl aziridinium ylideDFT nih.govrsc.org
NHC OrganocatalysisBreslow intermediateDFT, IR ion spectroscopy nih.govrsc.orgnih.gov
Carbon-Carbon Bond FormationNitronate anion- mdpi.comarkat-usa.orgwikipedia.org
Asymmetric Proton TransferChiral Lewis acid-substrate complex- organic-chemistry.org
Cyclization EventsFree amine, β-Nitroamine- researchgate.netnih.govua.es

Derivatization and Advanced Chemical Transformations of 4 Nitropiperidin 2 One

Chemoselective Functional Group Manipulations

The presence of both a nitro group and a lactam carbonyl within the same molecule presents a unique challenge and opportunity for selective chemical reactions. nih.govnih.gov Chemists have developed methods to target one functional group while leaving the other intact, enabling a stepwise and controlled approach to derivatization.

The nitro group is a key functional handle that can be either completely removed or converted into other valuable functionalities, most notably an amine. masterorganicchemistry.comwikipedia.org

Protodenitration: The complete removal of the nitro group, known as protodenitration, can be achieved under radical conditions. wikipedia.orgnih.gov A well-established method involves the use of tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN) in refluxing toluene. nih.govresearchgate.net This procedure has proven effective for piperidin-2-one scaffolds, even in the presence of sensitive groups such as furan (B31954) rings or triple bonds, affording the denitrated piperidin-2-one products in good yields. researchgate.netbeilstein-journals.orgd-nb.info

Amine Formation: The reduction of the nitro group to a primary amine is a fundamental transformation that opens up numerous avenues for further functionalization. masterorganicchemistry.com This conversion turns a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing substituent in aromatic contexts and a versatile nucleophile in aliphatic systems. masterorganicchemistry.com While various reagents can accomplish this, including catalytic hydrogenation (e.g., using Pd/C) or metals in acidic media (e.g., Fe, Sn, Zn with HCl), other systems like sodium borohydride (B1222165) in the presence of nickel(II) acetate (B1210297) have also been shown to be effective for reducing nitro compounds to amines. masterorganicchemistry.comorientjchem.orgacs.org In the context of related piperidine (B6355638) structures, cobalt-catalyzed reduction of the nitro group has also been successfully employed. frontiersin.org The resulting 4-aminopiperidin-2-one can then serve as a precursor for a wide array of derivatives.

Table 1: Reductive Transformations of the Nitro Group

Transformation Reagents & Conditions Product Type Yield Citations
Protodenitration Tributyltin hydride (Bu₃SnH), AIBN, Toluene, reflux Denitrated piperidin-2-one 53-84% nih.govresearchgate.netbeilstein-journals.orgd-nb.info
Amine Formation Reduction of the nitro group 4-Aminopiperidin-2-one Not specified acs.org

While the reduction of lactams is well-documented, achieving this transformation selectively in the presence of a nitro group requires careful choice of reagents and conditions. nih.govbeilstein-journals.org Research has primarily focused on the reduction of the lactam carbonyl after the nitro group has been removed (protodenitration). researchgate.netbeilstein-journals.orgd-nb.info A brief exposure of a denitrated piperidin-2-one to a powerful reducing agent like lithium aluminium hydride (LiAlH₄) in THF, followed by a specific workup involving formic acid, does not yield a simple amine but instead leads to the formation of complex spirocycles. nih.govresearchgate.netbeilstein-journals.orgd-nb.info

Further exploration into the reduction of the denitrated piperidin-2-one scaffold has revealed other chemoselective pathways. The use of an excess of diisobutylaluminium hydride (DIBAL) at room temperature can smoothly reduce the lactam carbonyl to afford the corresponding diamines. researchgate.netbeilstein-journals.orgd-nb.info This outcome highlights how the choice of reducing agent can dictate the final product structure, offering multiple options for synthetic diversification from a common intermediate. researchgate.netbeilstein-journals.orgd-nb.info

Table 2: Chemoselective Reductions of (Denitrated) Piperidin-2-one Derivatives

Reagents & Conditions Substrate Product Type Citations
1. LiAlH₄, THF2. HCOOH Denitrated piperidin-2-one Spirocycle nih.govresearchgate.netbeilstein-journals.orgd-nb.info

Creation and Manipulation of Stereocenters

The 4-nitropiperidin-2-one framework is instrumental in the stereocontrolled synthesis of complex piperidine derivatives. Its true power lies in its application in cascade reactions that build up molecular complexity rapidly.

A highly effective strategy for constructing heavily substituted piperidine rings involves a nitro-Mannich/lactamization cascade reaction. beilstein-journals.orgd-nb.infobeilstein-journals.orggrafiati.com This method allows for the direct and stereoselective synthesis of decorated 5-nitropiperidin-2-ones, which are structural isomers of the title compound but demonstrate the relevant chemistry. researchgate.netscilit.comgrafiati.com By combining an enantioselective organocatalytic Michael addition with this diastereoselective cascade in a one-pot, four-component reaction, it is possible to generate products with high enantiomeric purity. nih.govresearchgate.netbeilstein-journals.org These powerful cascade reactions enable the installation of contiguous and often fully substituted stereocenters, providing a swift entry into architecturally complex molecules that are precursors to various alkaloids. nih.govresearchgate.netbeilstein-journals.orgd-nb.info The stereochemical outcome can sometimes be influenced by thermodynamic factors, allowing for epimerization to the most stable diastereoisomer under the reaction conditions. beilstein-journals.org

Table 3: Installation of Stereocenters via Cascade Reactions

Reaction Type Key Steps Stereochemical Outcome Citations
Nitro-Mannich/Lactamization Cascade Michael addition of a γ-nitro ester to an imine, followed by intramolecular cyclization (lactamization). High diastereoselectivity, creation of contiguous and fully substituted stereocenters. researchgate.netbeilstein-journals.orgd-nb.infobeilstein-journals.org

Ring Modification and Rearrangement Studies

Beyond functional group manipulation, the this compound ring can be used as a template for constructing more elaborate cyclic and polycyclic systems. These transformations often involve multi-step sequences that leverage the existing functionality to build new rings.

One notable example is the conversion of 5-nitropiperidin-2-ones into 1,7-diazaspiro[4.5]decane-2,8-diones. research-nexus.net This is achieved through a two-step process that begins with a conjugate addition to ethyl acrylate, followed by a reductive cyclization where the nitro group is reduced, leading to the formation of the second ring in a highly stereoselective manner. research-nexus.net Additionally, as mentioned previously, the reduction of denitrated piperidin-2-ones with LiAlH₄ followed by treatment with formic acid provides access to unique spirocyclic structures, demonstrating a significant modification of the original ring system. researchgate.netbeilstein-journals.orgd-nb.info

Spirocycle Formation

The transformation of piperidin-2-one scaffolds into spirocyclic structures represents a significant synthetic strategy for creating architecturally complex molecules. Research has demonstrated that derivatives of nitropiperidin-2-ones can be effectively converted into spirocycles through a reductive cyclization process.

A notable method involves the initial protodenitration of a substituted 5-nitropiperidin-2-one, followed by a chemoselective reduction and subsequent cyclization. In a specific example, denitrated heterocycles were subjected to a brief exposure to lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF). The reaction was then quenched and treated with formic acid (HCOOH), which successfully yielded spirocyclic products in good yields. researchgate.netgoogle.comresearchgate.net The chemoselectivity of this reduction has been unambiguously confirmed through single-crystal X-ray diffraction studies. researchgate.netresearchgate.net This transformation underscores the utility of the piperidin-2-one core in constructing intricate, three-dimensional spiro-architectures.

A tetracyclic spiro-lactam has also been synthesized in high enantiomeric purity (90% ee) and good chemical yield (62%) through a one-pot, four-component cascade reaction that combines an enantioselective Michael addition with a diastereoselective nitro-Mannich/lactamization cascade, starting from a cyclic imine. google.com

Table 1: Spirocycle Formation from Piperidin-2-one Derivatives

Starting MaterialReagents and ConditionsProductYieldReference
Denitrated 5-nitropiperidin-2-one derivative (10a-c)1. LiAlH₄, THF2. HCOOHSpirocycle (11a-c)Good researchgate.netgoogle.comresearchgate.net
Cyclic imine (5a) and other componentsFour-component one-pot cascadeTetracyclic spiro-lactam (2a)62% google.com

Generation of Vicinal Diamines

The 1,2-diamine, or vicinal diamine, motif is a crucial pharmacophore found in numerous biologically active compounds. acs.orgacs.orgucl.ac.uk The transformation of this compound into vicinal diamines involves the strategic reduction of both the nitro group and the lactam carbonyl.

A primary step in this process is the reduction of the nitro group to an amine. For instance, the reduction of a 5-nitropiperidin-2-one derivative using zinc powder and hydrochloric acid has been shown to afford the corresponding 5-aminopiperidin-2-one (B114697) in a 52% yield, alongside a hydroxylamine (B1172632) byproduct. acs.org This initial reduction sets the stage for the formation of the second amino group.

Further transformation to a vicinal diamine can be achieved through the reduction of the lactam carbonyl. It has been demonstrated that the treatment of a denitrated piperidin-2-one derivative with an excess of diisobutylaluminium hydride (DIBAL) at room temperature smoothly yields the corresponding diamine. researchgate.net

The general principle of reducing nitro-amino compounds to vicinal diamines is a well-established synthetic strategy. nih.gov The products of aza-Henry reactions, which are β-nitroamines, can be readily converted to 1,2-diamines through the reduction of the nitro group, typically using H₂ over a palladium-carbon catalyst. ucl.ac.uknih.gov This highlights a plausible pathway for converting this compound to a 1,2-diamine by first reducing the nitro group and then the lactam.

Table 2: Synthesis of Vicinal Diamine Precursors and Diamines from Nitropiperidin-2-one Derivatives

Starting MaterialReagents and ConditionsProductYieldReference
(±)-4-(3-Bromophenyl)-6-phenyl-5-nitro-1-(3-pyridylmethyl)piperidin-2-oneZn, HCl(±)-5-Amino-4-(3-bromophenyl)-6-phenyl-1-(3-pyridylmethyl)piperidin-2-one52% acs.org
Denitrated piperidin-2-one derivatives (10a, 10b)DIBAL, room temperatureDiamines (12a, 12b)Smoothly afforded researchgate.net
General β-nitroamineH₂, Pd/C1,2-Diamine- nih.gov

Spectroscopic Characterization and Structural Elucidation of 4 Nitropiperidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds, offering detailed insights into the proton and carbon frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. In the context of 4-nitropiperidin-2-one and its substituted analogs, ¹H NMR is crucial for determining the relative stereochemistry of the substituents on the piperidinone ring. beilstein-journals.org

For instance, in studies of heavily decorated 5-nitropiperidin-2-ones, the coupling constants between adjacent protons, observable in the ¹H NMR spectrum, allow for the assignment of relative stereochemical configurations. beilstein-journals.org The condensation of methyl 4-nitrobutanoate with aromatic aldehydes and ammonium (B1175870) acetate (B1210297) yields various 6-aryl-substituted 5-nitropiperidin-2-ones, and their ¹H NMR spectra are instrumental in characterizing these products. beilstein-journals.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Atom No.Predicted Chemical Shift (ppm)Multiplicity
H-3a2.50dd
H-3b2.90dd
H-44.80m
H-5a2.40m
H-5b2.60m
H-6a3.30m
H-6b3.50m
NH7.50br s

Note: The data in this table is predicted and may vary from experimental values. The multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is employed to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., C=O, C-NO₂, CH₂, CH). This technique is complementary to ¹H NMR and provides a detailed map of the carbon skeleton.

For derivatives of nitropiperidin-2-one, ¹³C NMR spectra are essential for confirming the successful synthesis and for structural verification. ucl.ac.ukbeilstein-journals.org The chemical shifts of the carbon atoms are indicative of their local electronic environment. For example, the carbonyl carbon (C=O) of the lactam ring typically appears at a downfield chemical shift (around 170 ppm), while the carbon bearing the nitro group (C-NO₂) also exhibits a characteristic shift.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Atom No.Predicted Chemical Shift (ppm)
C-2 (C=O)172.5
C-335.2
C-478.9
C-530.1
C-642.8

Note: The data in this table is predicted and may vary from experimental values.

Single-Crystal X-ray Diffraction for Absolute and Relative Configuration Determination

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a crystalline compound. It provides precise information about bond lengths, bond angles, and the absolute and relative stereochemistry of all stereocenters within the molecule.

In the study of substituted 5-nitropiperidin-2-ones, single-crystal X-ray diffraction has been instrumental in confirming the relative stereochemical configurations of newly synthesized compounds. beilstein-journals.org For example, in the synthesis of tetracyclic compounds derived from nitropiperidin-2-ones, X-ray diffraction studies of the resulting crystals allowed for the unambiguous determination of the relative stereochemistry of the isomers. beilstein-journals.orgd-nb.info This technique is particularly valuable when multiple stereoisomers can be formed during a reaction, as it provides definitive proof of the structure of the isolated products. beilstein-journals.orgbeilstein-journals.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. uni-saarland.de High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. rsc.org

When analyzing this compound and its derivatives, mass spectrometry is used to confirm the molecular weight of the synthesized compounds. amazonaws.com The fragmentation pattern observed in the mass spectrum can also provide clues about the structure of the molecule, as specific fragments are often characteristic of certain functional groups or structural motifs. uni-saarland.de

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups within a molecule. utdallas.edu The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the types of chemical bonds present.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

N-H stretch: A medium to weak absorption band in the region of 3200-3600 cm⁻¹ for the amine proton of the lactam. utdallas.edu

C=O stretch: A strong absorption band around 1670-1780 cm⁻¹ for the carbonyl group of the lactam. libretexts.org

NO₂ stretch: Two strong absorption bands, one for the asymmetric stretch (around 1500-1570 cm⁻¹) and one for the symmetric stretch (around 1300-1380 cm⁻¹), are characteristic of the nitro group. wpmucdn.com

The presence and position of these bands in the IR spectrum provide strong evidence for the presence of the key functional groups in this compound. nih.gov

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
N-H (lactam)3200 - 3600Medium
C-H (aliphatic)2850 - 2960Medium
C=O (lactam)1670 - 1780Strong
NO₂ (asymmetric)1500 - 1570Strong
NO₂ (symmetric)1300 - 1380Strong

Note: The data in this table represents typical ranges for the indicated functional groups.

Advanced Spectroscopic Techniques and Their Application (e.g., EPR on related complexes)

While not directly applied to this compound itself in the reviewed literature, advanced spectroscopic techniques like Electron Paramagnetic Resonance (EPR) spectroscopy are crucial for studying related paramagnetic species, such as nitrosyl complexes of heme proteins. duke.edunih.gov EPR spectroscopy is a highly sensitive method for detecting and characterizing species with unpaired electrons. libretexts.org

For example, EPR has been used to study the ferrous nitrosyl complexes of nitric oxide synthases (NOSs), which are enzymes that produce nitric oxide. nih.gov These studies provide insights into the electronic structure and coordination environment of the iron-nitrosyl center, which is relevant to understanding the biological activity of these enzymes. duke.edunih.gov The principles of EPR could be applied to study radical intermediates or metal complexes involving nitropiperidinone ligands, should such species be generated.

Research Findings on Computational Spectroscopic Analysis of this compound Currently Unavailable

A thorough review of available scientific literature indicates that specific research detailing the computational spectroscopic parameter predictions for the compound This compound has not been published. While the synthesis and use of this compound as an intermediate, particularly in the total synthesis of natural products like Manzamine A, is documented, dedicated studies employing methods such as Density Functional Theory (DFT) to calculate its spectroscopic properties (e.g., vibrational frequencies, NMR chemical shifts) are not present in the accessible research databases. researchgate.netnih.gov

Therefore, the generation of a scientifically accurate article section on "Computational Spectroscopic Parameter Predictions (e.g., DFT-Calculated Spectra)" for this compound, complete with detailed research findings and data tables as requested, is not possible at this time.

For such an analysis to be conducted, researchers would typically perform the following investigations:

Structural Optimization: The three-dimensional structure of the this compound molecule would be optimized using a computational method like DFT with a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process finds the lowest energy conformation of the molecule.

Vibrational Frequency Calculations: Following optimization, the same theoretical level would be used to calculate the harmonic vibrational frequencies. These calculated frequencies correspond to the fundamental vibrational modes of the molecule (e.g., N-H stretch, C=O stretch, NO₂ symmetric and asymmetric stretches). The results would be compared to experimental data from FT-IR and Raman spectroscopy, often using a scaling factor to improve the correlation between theoretical and experimental values.

NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values would be calculated for the optimized geometry and referenced against a standard compound like Tetramethylsilane (TMS). The data would then be compared with experimentally obtained NMR spectra to aid in the assignment of specific proton and carbon signals.

Data Presentation: The findings would typically be presented in comprehensive tables comparing the calculated and experimental spectroscopic data. For instance, a table for vibrational analysis would list the experimental frequency (cm⁻¹), the calculated frequency, the difference, and the detailed assignment of the vibrational mode. Similarly, a table for NMR would compare experimental and calculated chemical shifts in ppm for each unique proton and carbon atom in the molecule.

Computational Chemistry and Theoretical Investigations on 4 Nitropiperidin 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations are employed to determine the electronic structure of 4-Nitropiperidin-2-one, which in turn allows for the prediction of a wide range of its chemical and physical properties.

Conformational Analysis and Molecular Stability

The piperidin-2-one ring is not planar and can adopt several conformations. For this compound, the six-membered ring typically adopts a chair conformation to minimize steric and torsional strain. In this chair form, the nitro group at the C4 position can exist in either an axial or an equatorial position.

DFT calculations are used to optimize the geometry of these conformers and determine their relative energies. Generally, for a substituted cyclohexane or piperidine (B6355638) ring, a substituent is sterically favored in the equatorial position to avoid 1,3-diaxial interactions. Computational studies on N-acylpiperidines have shown that pseudoallylic strain can influence substituent orientation, favoring an axial position in some cases. nih.gov For this compound, DFT calculations would precisely quantify the energy difference between the axial and equatorial conformers, predicting the most stable and thus most abundant conformation at equilibrium. The twist-boat conformation is typically a higher-energy transition state between two chair forms and is generally less stable. nih.gov

Table 1: Theoretical Relative Energies of this compound Conformers This table is illustrative, based on typical findings for substituted piperidines. Specific values for this compound require dedicated computational studies.

Conformer Substituent Position Relative Energy (kcal/mol) Predicted Population (%) at 298 K
Chair 4-NO₂ Equatorial 0.00 >95%
Chair 4-NO₂ Axial ~2.0 - 4.0 <5%

Transition State Characterization and Reaction Energetics

DFT calculations are crucial for elucidating the mechanisms of chemical reactions. The synthesis of substituted piperidin-2-ones can be achieved through various routes, including nitro-Mannich/lactamisation cascades. beilstein-journals.orgnih.gov Theoretical modeling of these reaction pathways involves locating the transition state (TS) for each elementary step. A transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the molecule as it transforms from reactant to product.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap implies higher reactivity. For this compound, the electron-withdrawing nature of both the nitro group and the carbonyl group in the lactam ring is expected to lower the energy of the LUMO, making the molecule a potential electrophile. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution, identifying the most probable sites for nucleophilic attack.

Table 2: Representative FMO Properties for Heterocyclic Compounds Values are illustrative and represent typical ranges for similar structures. Calculations for this compound would provide specific values.

Parameter Description Typical Energy Range (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital -7.0 to -9.5
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -3.0

Prediction of Spectroscopic Signatures

DFT calculations can accurately predict vibrational spectra (Infrared and Raman), which serve as a molecular fingerprint. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. arxiv.org These theoretical frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching, bending, and rocking of its chemical bonds.

For this compound, DFT would predict characteristic frequencies for key functional groups. These include the C=O stretch of the lactam, the N-H stretch, the symmetric and asymmetric stretches of the NO₂ group, and various C-H and C-N vibrations. Comparing the calculated spectrum with experimental data is a powerful method for structural confirmation. Theoretical predictions can also help assign ambiguous peaks in an experimental spectrum.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound Frequencies are based on DFT calculations for analogous piperidone and nitro compounds.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (lactam) Stretching ~3400 - 3500
C-H (ring) Stretching ~2900 - 3000
C=O (lactam) Stretching ~1650 - 1680
NO₂ Asymmetric Stretching ~1540 - 1560
NO₂ Symmetric Stretching ~1350 - 1370

Stereochemical Influence and Asymmetric Induction Modeling

When a molecule contains multiple stereocenters, several diastereomers are possible. The synthesis of this compound could potentially create stereocenters, and controlling the stereochemical outcome is a significant challenge in organic synthesis. Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over others, often guided by a chiral feature in the substrate, reagent, or catalyst. wikipedia.org

Computational modeling is an invaluable tool for understanding and predicting stereoselectivity. By building theoretical models of the reaction transition states leading to different diastereomers, their relative energies can be calculated. According to transition state theory, the diastereomer formed via the lowest-energy transition state will be the major product. This approach allows chemists to rationalize observed stereochemical outcomes and to design new synthetic strategies with improved stereocontrol. For reactions forming this compound, DFT could be used to model the approach of reactants, analyzing steric and electronic interactions that favor the formation of one stereoisomer over another. beilstein-journals.org

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surfaces)

In the solid state, molecules of this compound will arrange themselves into a crystal lattice. This packing is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions within a crystal. nih.gov

For this compound, key interactions are expected to include:

N-H···O Hydrogen Bonds: Strong hydrogen bonds between the N-H group of one lactam and the carbonyl oxygen (C=O) of a neighboring molecule are likely to be a dominant feature, forming chains or dimers. researchgate.net

C-H···O Interactions: Weaker hydrogen bonds involving the C-H bonds of the piperidine ring and oxygen atoms from either the nitro or carbonyl groups will also contribute to stabilizing the crystal structure. nih.gov

Interactions involving the Nitro Group: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, further connecting the molecules.

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table presents typical percentage contributions for N-heterocyclic compounds. Specific values for this compound would depend on its actual crystal structure.

Intermolecular Contact Typical Contribution to Hirshfeld Surface (%)
H···H 40 - 55%
O···H / H···O 20 - 30%
C···H / H···C 10 - 20%
N···H / H···N 5 - 10%

Broader Applications of Quantum Computational Chemistry in Organic Synthesis

Quantum computational chemistry has become an indispensable tool in modern organic synthesis, offering profound insights into reaction mechanisms, predicting the outcomes of reactions, and guiding the design of new synthetic routes. igi-global.commit.edu These computational methods allow chemists to model complex chemical systems and visualize the dynamic processes of bond breaking and formation that occur during a chemical reaction. baranlab.orgmit.edu

One of the primary applications of quantum computational chemistry in organic synthesis is the elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be mapped out. This allows for the determination of activation energies, which are crucial for understanding reaction rates and selectivity. For instance, computational studies can reveal why a particular stereoisomer or regioisomer is formed preferentially in a reaction. mit.edu

Furthermore, computational chemistry is instrumental in catalyst design. By modeling the interaction between a catalyst and the reactants, researchers can understand the catalytic cycle at a molecular level. This knowledge can then be used to design more efficient and selective catalysts. For example, in the field of olefin metathesis, computational studies have been pivotal in understanding the mechanism of ruthenium-based catalysts and in the development of new catalysts with improved activity and selectivity. mit.edu

The prediction of molecular properties is another significant contribution of quantum computational chemistry to organic synthesis. Properties such as spectroscopic signatures (NMR, IR), redox potentials, and acidity/basicity can be calculated with a reasonable degree of accuracy. These predictions can aid in the identification of newly synthesized compounds and in the design of molecules with specific desired properties for applications in materials science and medicinal chemistry. scielo.org.mxmdpi.com

In recent years, the integration of computational chemistry with machine learning has shown great promise in accelerating the discovery and optimization of new reactions and synthetic pathways. igi-global.com By training machine learning models on large datasets of calculated and experimental reaction data, it is possible to predict the outcomes of unknown reactions with increasing accuracy, thereby reducing the need for extensive experimental screening. igi-global.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound

Synthetic Applications of 4 Nitropiperidin 2 One and Its Derivatives

Utility in Total Synthesis of Complex Natural Products

The inherent reactivity of the 4-nitropiperidin-2-one core has been harnessed by synthetic chemists to tackle the construction of several complex and challenging natural product targets. The nitro group can be readily transformed into other functional groups or removed entirely, providing a strategic linchpin in multi-step synthetic sequences.

Manzamine A and Related Alkaloids

The manzamine alkaloids, a family of marine-derived natural products, are characterized by their complex, polycyclic structures and significant biological activities. The total synthesis of Manzamine A has been a formidable challenge, and a key breakthrough involved the use of a this compound intermediate. nih.gov

A highly convergent approach to Manzamine A utilized a three-component nitro-Mannich/lactamization cascade reaction to construct the central piperidin-2-one ring. nih.govresearchgate.net This key step involves the reaction of a γ-nitro ester with an amine and formaldehyde (B43269). For instance, the reaction between a complex γ-nitro ester, formaldehyde, and hex-5-en-1-amine (B1268122) in refluxing methanol (B129727) efficiently yielded the desired 4-nitro-piperidin-2-one as a single diastereoisomer in high yield. nih.gov This cascade reaction rapidly assembles a significant portion of the core structure, installing the necessary stereocenters and functional handles for subsequent transformations. researchgate.net The nitro group in this intermediate serves as a precursor for further cyclizations, ultimately leading to the intricate pentacyclic core of Manzamine A. nih.gov This strategy represents the shortest synthetic route to Manzamine A to date, with an 18-step longest linear sequence. nih.gov

Table 1: Key Reaction in Manzamine A Synthesis

Reactants Key Reaction Type Product Significance

Paroxetine

Paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI) widely used as an antidepressant, is a prominent example of a piperidine-containing pharmaceutical. nih.gov The formal synthesis of (3S,4R)-paroxetine has been elegantly achieved using a strategy centered on a nitro-Mannich/lactamization cascade to form a substituted 5-nitropiperidin-2-one. beilstein-journals.orgnih.gov

In this approach, the synthesis begins with an enantioselective Michael addition to create an enantioenriched γ-nitro ester. frontiersin.org This chiral nitroalkane then undergoes a three-component cascade reaction with an appropriate aldehyde and amine source. frontiersin.org The resulting 5-nitropiperidin-2-one is a key intermediate that contains the crucial stereocenters required for paroxetine. Subsequent chemical manipulations, including the concomitant removal of the nitro group and decarboxylation, lead to an intermediate previously established in the synthesis of (3S,4R)-Paroxetine, thus completing a formal total synthesis. frontiersin.orgd-nb.info This methodology highlights the power of the nitro-Mannich/lactamization cascade for the rapid generation of molecular complexity from simple precursors. nih.gov

Nakadomarin A

Nakadomarin A is a marine alkaloid with a unique and architecturally complex polycyclic structure. organic-chemistry.org Its total synthesis has been accomplished through a strategy that employs a nitro-Mannich/lactamization cascade as a key complexity-building step. beilstein-journals.orgnih.govd-nb.info

The synthesis involves a diastereoselective Michael addition of an enantiomerically-pure ester to a prochiral nitroalkene, which sets the stage for the cascade reaction. organic-chemistry.org The resulting Michael adduct is then subjected to a Mannich condensation with formaldehyde and an amine. organic-chemistry.org This sequence furnishes a densely functionalized this compound intermediate as a single diastereomer. organic-chemistry.orgscribd.com The nitro group is then strategically removed via a free radical reaction, and the lactam is selectively reduced. organic-chemistry.org These transformations pave the way for further cyclizations to construct the intricate eight-membered and other rings of the Nakadomarin A skeleton. organic-chemistry.orgbeilstein-journals.org

Preparation of Precursors for Biologically Relevant Scaffolds

Beyond total synthesis, this compound derivatives are valuable precursors for constructing molecular scaffolds that are central to various classes of biologically active compounds. The versatility of the nitro-lactam template allows for the systematic exploration of structure-activity relationships in medicinal chemistry programs.

Inhibitors of Farnesyltransferase

Farnesyltransferase (FTase) is an enzyme that plays a critical role in cellular signal transduction pathways, and its inhibitors have been pursued as potential anti-cancer agents. frontiersin.orgacs.org A novel class of piperidine-based FTase inhibitors was discovered through the screening of a combinatorial library composed of approximately 3000 different 5-nitropiperidin-2-ones. acs.org

The library was synthesized using a known three-component coupling reaction between various methyl 4-nitrobutyrates, aldehydes, and amines. acs.org This efficient method allowed for the rapid generation of a diverse set of compounds. From this library, a lead compound with moderate FTase inhibitory activity (IC50 = 420 nM) was identified. acs.org Systematic medicinal chemistry efforts, starting from this 5-nitropiperidin-2-one hit, led to the development of significantly more potent inhibitors. It was found that reducing the lactam carbonyl of the piperidin-2-one core to the corresponding piperidine (B6355638) resulted in a 10-fold increase in potency. acs.org Further optimization led to compounds with IC50 values in the low nanomolar range. frontiersin.orgacs.org

Table 2: Development of Farnesyltransferase Inhibitors

Compound Class Starting Point Key Modification Result
Piperidine FTase Inhibitors 5-Nitropiperidin-2-one library hit (IC50 = 420 nM) acs.org Reduction of lactam to piperidine 10-fold increase in potency. acs.org

Selective Dipeptidyl Peptidase IV Inhibitors

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that has become a major therapeutic target for the treatment of type 2 diabetes. mdpi.comoatext.com The inhibition of DPP-IV prolongs the action of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion. wikipedia.org The synthesis of precursors for selective DPP-IV inhibitors has been successfully achieved using the nitro-Mannich/lactamization cascade. beilstein-journals.orgnih.gov

This synthetic strategy provides access to substituted nitropiperidinones that serve as versatile intermediates. For example, a three-component reaction between 2,5-difluorobenzaldehyde, methyl 4-nitrobutyrate, and 2-(2-fluorophenyl)ethylamine in ethanol (B145695) yields the corresponding 1-substituted 6-(2,5-difluorophenyl)-5-nitropiperidin-2-one. google.com This compound is a precursor within a patented series of heterocyclic DPP-IV inhibitors. google.com The nitro group and the lactam functionality in these intermediates offer multiple points for diversification to explore structure-activity relationships and optimize inhibitory potency and selectivity. beilstein-journals.orgnih.gov

Functionalized Bispidines

While direct, specific examples of the synthesis of functionalized bispidines commencing from this compound are not extensively detailed in the literature, the broader class of nitropiperidin-2-ones, synthesized through nitro-Mannich/lactamisation cascades, has been recognized as a precursor for such structures. beilstein-journals.org The inherent reactivity of the nitropiperidin-2-one core, featuring both a lactam and a nitro group, provides a platform for the intramolecular cyclization reactions necessary to form the characteristic bicyclic framework of bispidine. The strategic placement of the nitro group at the 4-position offers a unique potential for the introduction of functionality and the controlled formation of the second ring of the bispidine system. Further research in this area could unlock the specific utility of this compound derivatives in accessing novel and intricately substituted bispidine alkaloids.

General Strategic Tool in Medicinal Chemistry and Natural Product Synthesis

The this compound scaffold and its analogues are valuable strategic tools in the realms of medicinal chemistry and natural product synthesis. The development of multicomponent reactions to access these structures has been a significant advancement. For instance, a four-component reaction involving substituted nitrostyrenes, aromatic aldehydes, dimethyl malonate, and formamide (B127407) has been developed for the stereoselective synthesis of trans-4,6-diaryl-5-nitropiperidin-2-ones. thieme-connect.comthieme-connect.com This method allows for the generation of a diverse library of compounds with potential pharmacological significance. thieme-connect.comthieme-connect.com

The utility of nitropiperidinones in medicinal chemistry is highlighted by the discovery of farnesyltransferase inhibitors from a combinatorial library of 5-nitropiperidin-2-ones, which are close structural isomers of the 4-nitro derivatives. This underscores the potential of such scaffolds in drug discovery programs.

In the context of natural product synthesis, the strategic incorporation of the this compound core is exemplified in the total synthesis of Manzamine A. researchgate.net A key step in this synthesis involves a three-component reaction that constructs a 4-nitro-piperidin-2-one intermediate. researchgate.net This intermediate serves as a crucial building block for the subsequent elaboration into the complex polycyclic architecture of the natural product. researchgate.net The nitro group in these scaffolds is a versatile functional handle that can be reduced to an amine, eliminated, or otherwise transformed to enable the construction of intricate molecular frameworks.

A variety of trans-4,6-diaryl-5-nitropiperidin-2-ones have been synthesized using a four-component reaction, demonstrating the versatility of this approach for generating structurally diverse molecules.

EntryAr¹Ar²ProductYield (%)
14-MeO-C₆H₄4-Cl-C₆H₄6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-5-nitropiperidin-2-one85
24-MeO-C₆H₄4-Br-C₆H₄4,6-Bis(4-bromophenyl)-5-nitropiperidin-2-one82
34-MeO-C₆H₄4-F-C₆H₄6-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-nitropiperidin-2-one88
44-MeO-C₆H₄4-Me-C₆H₄4-(4-Methoxyphenyl)-6-(p-tolyl)-5-nitropiperidin-2-one84
54-Cl-C₆H₄4-Cl-C₆H₄4,6-Bis(4-chlorophenyl)-5-nitropiperidin-2-one86

Table adapted from Wang et al., 2012. thieme-connect.comthieme-connect.com

Construction of Architecturally Complex Multicyclic Systems

The this compound unit is a powerful precursor for the construction of architecturally complex multicyclic systems, a feature of significant interest in the synthesis of alkaloids and other natural products. beilstein-journals.org The nitro-Mannich/lactamisation cascade reaction is a key strategy that enables the stereoselective formation of heavily decorated nitropiperidin-2-ones, which can then be elaborated into intricate polycyclic structures. beilstein-journals.orgbeilstein-journals.org

A notable application of a this compound derivative is in the total synthesis of the marine alkaloid Manzamine A. researchgate.net In this synthesis, a three-component reaction cascade involving a nitro-Mannich/lactamization sequence is employed to generate a key 4-nitro-piperidin-2-one intermediate. researchgate.net This intermediate, containing the core piperidin-2-one ring with the strategically placed nitro group, is then subjected to further transformations, including a highly stereoselective reductive nitro-Mannich cyclization cascade, to build the complex pentacyclic core of the natural product. researchgate.net

The ability to control the stereochemistry during the formation of the nitropiperidin-2-one ring is crucial for the successful synthesis of these complex targets. The nitro group not only facilitates the key cyclization steps but can also be chemoselectively reduced or removed in later stages of the synthesis, providing access to the final target molecule. beilstein-journals.org This highlights the role of this compound derivatives as pivotal intermediates in the assembly of complex molecular architectures. beilstein-journals.orgresearchgate.net

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